7-chloro-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide
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Overview
Description
7-chloro-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide typically involves the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate electrophile.
Amidation: The final step involves the reaction of the chlorinated benzoxepine with 2-aminoethanol to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted benzoxepines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-chloro-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
7-chloro-N-(4-ethoxyphenyl)-4-quinolinamine: Known for its potent inhibition of Plasmodium falciparum.
Coumarins: A class of compounds with various biological activities, including anticoagulant and anticancer properties.
Uniqueness
7-chloro-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide is unique due to its specific structural features, such as the presence of both a benzoxepine ring and a hydroxyethyl group. This combination of functional groups may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
7-chloro-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a benzoxepine ring structure with a chloro group and a hydroxyethyl substituent, which may influence its biological interactions. The molecular formula is C13H13ClN2O3, and its structure can be represented as follows:
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, potentially leading to inhibition of critical cellular pathways. Research indicates that it may induce apoptosis in cancer cells through various signaling pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest its effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against human cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer). The cytotoxicity was evaluated using MTT assays, revealing significant cell death at low concentrations.
Cell Line | IC50 (µM) |
---|---|
A549 | 10 |
HT29 | 12 |
Case Studies
- Anticancer Studies : A study conducted on A549 and HT29 cell lines showed that treatment with this compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed the induction of apoptotic pathways.
- Antimicrobial Efficacy : Another investigation assessed the compound's antimicrobial effects against clinical isolates of Staphylococcus aureus. Results indicated that the compound significantly inhibited bacterial growth, supporting its potential as an antimicrobial agent.
Comparison with Similar Compounds
When compared to structurally similar compounds such as N-benzyl-7-chloro-1-benzoxepine-4-carboxamide, this compound exhibited superior activity against specific cancer cell lines while maintaining comparable antimicrobial effects. This suggests that the hydroxyethyl group may enhance its therapeutic potential.
Compound | Anticancer Activity | Antimicrobial Activity |
---|---|---|
This compound | High | Moderate |
N-benzyl-7-chloro-1-benzoxepine-4-carboxamide | Moderate | High |
Properties
IUPAC Name |
7-chloro-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c14-11-1-2-12-10(8-11)7-9(3-6-18-12)13(17)15-4-5-16/h1-3,6-8,16H,4-5H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPKQENGNYSYAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=CO2)C(=O)NCCO)C=C1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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